N-Me-D-Phe-OBzl.TosOH N-Me-D-Phe-OBzl.TosOH
Brand Name: Vulcanchem
CAS No.:
VCID: VC17628542
InChI: InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m1./s1
SMILES:
Molecular Formula: C24H27NO5S
Molecular Weight: 441.5 g/mol

N-Me-D-Phe-OBzl.TosOH

CAS No.:

Cat. No.: VC17628542

Molecular Formula: C24H27NO5S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

N-Me-D-Phe-OBzl.TosOH -

Specification

Molecular Formula C24H27NO5S
Molecular Weight 441.5 g/mol
IUPAC Name benzyl (2R)-2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m1./s1
Standard InChI Key TUDJZSODAYRPLC-PKLMIRHRSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CN[C@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

N-Me-D-Phe-OBzl.TosOH is a salt formed between the benzyl ester of N-methyl-D-phenylalanine and p-toluenesulfonic acid (tosylic acid). The compound’s IUPAC name is D-phenylalanine, N-methyl-, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) . Its structure comprises a D-configuration phenylalanine backbone, a methyl group substituent on the amino nitrogen, a benzyl ester protecting group on the carboxylate, and a tosylate anion (Figure 1).

Stereochemical Configuration

The D-configuration of the phenylalanine moiety is critical for its biological activity and synthetic utility. Unlike the L-form, which is prevalent in natural proteins, the D-form is resistant to proteolytic degradation, making it valuable in designing stable peptide analogs .

Molecular and Crystallographic Data

  • Molecular Formula: C23H25NO5S\text{C}_{23}\text{H}_{25}\text{NO}_{5}\text{S}

  • Molecular Weight: 427.5 g/mol

  • Exact Mass: 427.1453 g/mol

  • PSA (Polar Surface Area): 101.08 Ų

  • LogP: 5.08 , indicating high lipophilicity, favorable for membrane permeability in drug design.

Synthesis and Manufacturing

Synthetic Routes

N-Me-D-Phe-OBzl.TosOH is typically synthesized via a multi-step procedure involving:

  • N-Methylation of D-Phenylalanine:
    D-Phenylalanine is treated with methyl iodide or dimethyl sulfate in the presence of a base to introduce the N-methyl group .

  • Benzyl Esterification:
    The carboxylate group is protected as a benzyl ester using benzyl bromide and a coupling agent like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) .

  • Salt Formation with Tosylic Acid:
    The free base is reacted with p-toluenesulfonic acid to form the stable tosylate salt, enhancing crystallinity and handling properties .

A representative synthesis from Boc-protected D-phenylalanine involves:

Boc-D-Phe-OHBOP, Et3NN,O-DimethylhydroxylamineBoc-D-Phe-N(OCH3)CH3LiAlH4ReductionBoc-D-Phe-HTosOHDeprotectionH-D-Phe-OBzl.TosOH[2]\text{Boc-D-Phe-OH} \xrightarrow[\text{BOP, Et}_3\text{N}]{\text{N,O-Dimethylhydroxylamine}} \text{Boc-D-Phe-N(OCH}_3\text{)CH}_3 \xrightarrow[\text{LiAlH}_4]{\text{Reduction}} \text{Boc-D-Phe-H} \xrightarrow[\text{TosOH}]{\text{Deprotection}} \text{H-D-Phe-OBzl.TosOH}[2]

Purification and Characterization

  • Chromatography: Silica gel column chromatography with chloroform/methanol gradients is employed for purification .

  • Analytical Data:

    • Melting Point: 69–71°C (Boc-protected intermediate) .

    • Optical Rotation: [α]D25=37.9[\alpha]_D^{25} = -37.9^\circ (c = 1.0, CH2_2Cl2_2) for intermediates .

    • HPLC Purity: >98% as confirmed by reverse-phase chromatography .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in dichloromethane, and insoluble in water .

  • Stability: Stable under inert atmospheres at −20°C but susceptible to hydrolysis in acidic or basic conditions .

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.75 (d, 2H, tosyl aromatic), 7.33–7.20 (m, 5H, benzyl aromatic), 4.50 (q, 1H, α-CH), 3.10 (s, 3H, N-CH3_3) .

  • IR (KBr): 1740 cm1^{-1} (ester C=O), 1210 cm1^{-1} (tosyl S=O) .

Applications in Peptide Science

Peptide Synthesis

N-Me-D-Phe-OBzl.TosOH is a cornerstone in solid-phase peptide synthesis (SPPS) for introducing D-amino acids. Its benzyl ester facilitates mild deprotection under hydrogenolysis conditions (H2_2/Pd-C), while the tosylate counterion improves solubility in organic media .

Enzyme Inhibitor Design

The compound’s N-methyl group and D-configuration enhance metabolic stability, making it a key building block in protease inhibitors. For example, analogs of Boc-Tra-D-Phe-ψ(CH2_2-NH)-APAA-OBzl (a plasma kallikrein inhibitor) incorporate N-Me-D-Phe-OBzl.TosOH to achieve selective binding .

Comparative Analysis with Analogues

PropertyN-Me-D-Phe-OBzl.TosOHN-Me-L-Leu-OBzl.TosOH
Molecular FormulaC23_{23}H25_{25}NO5_5SC21_{21}H29_{29}NO5_5S
Molecular Weight427.5 g/mol407.5 g/mol
LogP5.085.08
ApplicationProtease inhibitorsElastase inhibitors

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